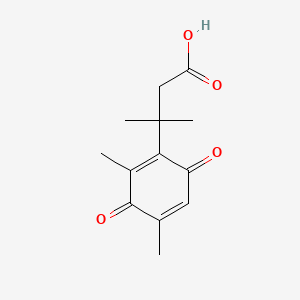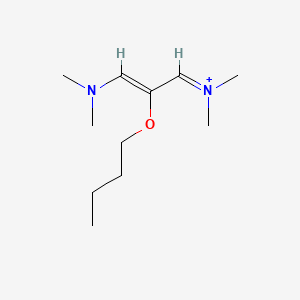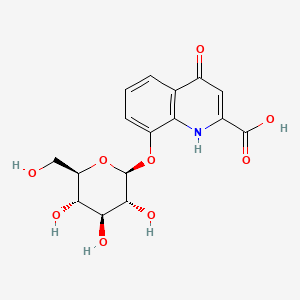
Xanthurenic acid 8-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthurenic acid 8-O-glucoside is a natural product found in Cortinarius cardinalis with data available.
Applications De Recherche Scientifique
Biosynthesis in Drosophila
Xanthurenic acid 8-O-glucoside is a side metabolite in the tryptophan-xanthommatin pathway in Drosophila. The biosynthesis involves the enzyme UDP-glucosyltransferase, which utilizes xanthurenic acid. This process was studied in Drosophila melanogaster, particularly in the vermilion purple mutant, providing insights into the metabolic pathways in these organisms (Real & Ferré, 1990).
Renal Effects in Rats
Xanthurenic acid 8-O-β-D-glucoside has shown significant diuretic, natriuretic, and kaluretic properties in rats. These effects are independent of changes in renal hemodynamics or arterial blood pressure. This compound's renal action is thought to be mediated partly by nitric oxide-dependent mechanisms (Hoffman et al., 2013).
Distribution in Drosophila Species
The distribution of xanthurenic acid glucoside was studied in various Drosophila species. The compound was found in 10 species, with a focus on understanding the metabolites of the dihydroxanthommatin pathway (Real & Ferré, 1989).
Role in Human Cataracts
Xanthurenic acid 8-O-β-D-glucoside accumulates in the human brunescent cataractous lens and acts as a cataractogenic agent. Its photodynamic properties suggest it contributes to the oxidative burden in the aging human lens, potentially playing a role in cataract formation (Thiagarajan et al., 2002).
Natriuretic Hormone Properties
Xanthurenic acid 8-O-β-D-glucoside, along with xanthurenic acid 8-O-sulfate, has been identified as a potential natriuretic hormone, modulating renal sodium excretion (Bricker et al., 2014).
Propriétés
Numéro CAS |
97451-32-6 |
|---|---|
Formule moléculaire |
C16H17NO9 |
Poids moléculaire |
367.31 g/mol |
Nom IUPAC |
4-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO9/c18-5-10-12(20)13(21)14(22)16(26-10)25-9-3-1-2-6-8(19)4-7(15(23)24)17-11(6)9/h1-4,10,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24)/t10-,12-,13+,14-,16-/m1/s1 |
Clé InChI |
MYFHOUJDPFBJLH-RSQMQNDGSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=CC2=O)C(=O)O |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=CC2=O)C(=O)O |
SMILES canonique |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=CC2=O)C(=O)O |
Autres numéros CAS |
97451-32-6 |
Synonymes |
cardinalic acid xanthurenic acid 8-O-beta-D-glucoside xanthurenic acid 8-O-glucoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2,6-diamino-N-[3-[6-(1,3-benzothiazol-2-ylcarbamoylamino)-3-pyridyl]phenyl]hexanamide](/img/structure/B1225695.png)
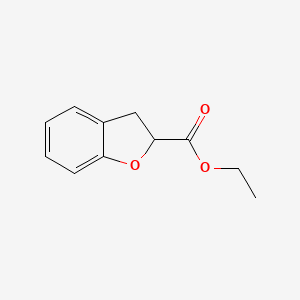
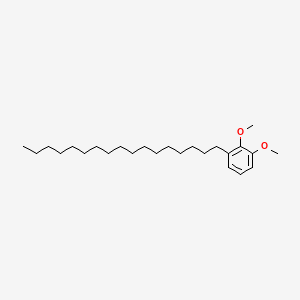


![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B1225705.png)

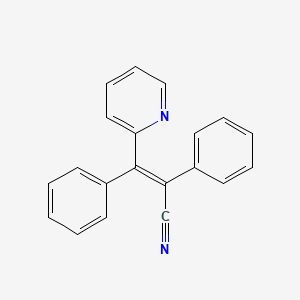
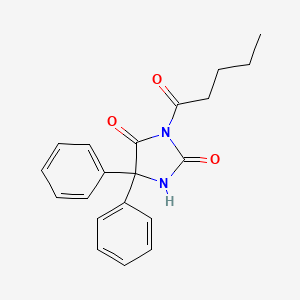
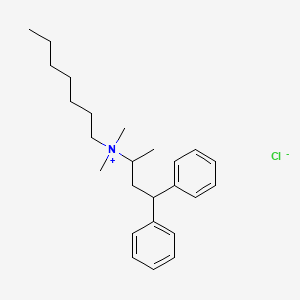
![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)

